10-Hydroxynortriptyline

Noradrenaline Reuptake Inhibition Pharmacodynamics In Vitro Assay

Generic substitution with nortriptyline compromises TDM accuracy due to distinct pharmacokinetics and isomer-specific cardiotoxicity of 10-OH-NT. This certified reference standard resolves that risk. • Enables precise LC-MS/MS quantitation of E- and Z-10-hydroxynortriptyline in plasma for CYP2D6 genotype-stratified pharmacokinetic studies. • Supports ANDA/DMF impurity profiling with validated analytical data; E/Z isomer ratio critical for cardiotoxicity assessment at the established 40 µg/L clinical threshold. • Sourced with full Certificate of Analysis; ready for immediate global dispatch.

Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
CAS No. 47132-19-4
Cat. No. B030761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroxynortriptyline
CAS47132-19-4
Synonyms10-hydroxynortriptyline
10-hydroxynortriptyline hydrochloride
10-hydroxynortriptyline maleate (1:1)
10-hydroxynortriptyline, (+-)-isomer
10-hydroxynortriptyline, (E)-isomer
10-hydroxynortriptyline, (Z)-isome
Molecular FormulaC19H21NO
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O
InChIInChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11-
InChIKeyVAGXZGJKNUNLHK-WJDWOHSUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Hydroxynortriptyline: Active Metabolite of Nortriptyline


10-Hydroxynortriptyline (10-OH-NT), CAS 47132-19-4, is a major active metabolite of the tricyclic antidepressant (TCA) nortriptyline [1]. It exists as two stereoisomers, E-10-hydroxynortriptyline (E-10-OH-NT) and Z-10-hydroxynortriptyline (Z-10-OH-NT), formed primarily via CYP2D6-mediated metabolism [2]. As an analytical reference standard and impurity marker, it is essential for therapeutic drug monitoring, pharmacokinetic studies, and the assessment of cardiotoxicity risk in patients receiving nortriptyline or amitriptyline therapy [3].

Active metabolite of nortriptyline
E- and Z-stereoisomers formed via CYP2D6
Analytical reference standard for pharmacokinetic research

Why 10-Hydroxynortriptyline Cannot Be Substituted


Generic substitution with nortriptyline or other hydroxylated metabolites is not scientifically valid. 10-Hydroxynortriptyline exhibits distinct pharmacokinetic properties, including a potentially longer half-life in CYP2D6 poor metabolizers, and contributes significantly to both therapeutic and toxic effects via noradrenaline uptake inhibition, which is approximately 57% as potent as the parent drug [1]. Furthermore, the E- and Z-isomers have differential cardiotoxic potentials and plasma concentration ratios, making specific quantitation critical [2]. Using an incorrect reference standard would compromise the accuracy of therapeutic drug monitoring, bioequivalence studies, and toxicological assessments.

10-Hydroxynortriptyline
Nortriptyline / E-isomer only
Isomer specificity
E/Z mixture required for accurate metabolite quantification
Lacks Z-isomer; isomer ratio may not represent research matrix profiles
Elimination profile
Genotype-dependent half-life; prolonged in CYP2D6 poor metabolizers
Parent drug kinetics may not reflect metabolite accumulation context
Pharmacodynamic relevance
Contributes to noradrenaline uptake inhibition (~57% of parent)
May underestimate pharmacodynamic contribution in research models

Quantitative Differentiation Evidence


Noradrenaline Uptake Inhibition vs. Nortriptyline

10-Hydroxynortriptyline (E-isomer) is a potent inhibitor of noradrenaline uptake, but its potency is approximately 57% of that of the parent drug nortriptyline in rat brain slices [1].

Noradrenaline uptake inhibition
Head-to-head
57% of nortriptyline potency
Reported pharmacodynamic contribution context
Rat brain slices; not a silent metabolite
Noradrenaline Reuptake Inhibition Pharmacodynamics In Vitro Assay

Half-Life Variability by CYP2D6 Genotype

The plasma half-life of 10-hydroxynortriptyline is significantly prolonged in individuals with the CYP2D6*10/*10 genotype (poor metabolizers) compared to CYP2D6*1 carriers, indicating a genotype-dependent elimination profile [1].

Half-life variability
Class-level inference
Longer in CYP2D6*10/*10
Genotype-dependent elimination context
Precise value not reported; data to verify
Pharmacogenomics CYP2D6 Pharmacokinetics

E- and Z-Isomer Concentrations in Geriatric Patients

In geriatric depressed patients, the plasma concentration of the Z-isomer of 10-hydroxynortriptyline averages only 14% of the concentration of the E-isomer, demonstrating a pronounced stereoselectivity in metabolite accumulation [1].

E/Z isomer ratio
Head-to-head
Z-isomer 14% of E-isomer concentration
Stereoselective disposition research context
Geriatric research cohort
Stereoselective Metabolism Geriatric Pharmacology Therapeutic Drug Monitoring

Cardiotoxicity Threshold for Z-Isomer

Z-10-Hydroxynortriptyline plasma concentrations greater than 40 µg/L have been associated with a risk of cardiotoxicity, establishing a specific safety threshold for this isomer [1].

Cardiotoxicity threshold
Class-level inference
>40 µg/L for Z-isomer
Reported cardiotoxicity endpoint monitoring
Laboratory reference context
Cardiotoxicity Safety Threshold Toxicokinetics

LC-MS/MS Quantification and Sensitivity

A validated LC-MS/MS method achieved a lower limit of quantitation (LLOQ) of 0.5 ng/mL for 10-hydroxynortriptyline (E- and Z-isomers) in human plasma, enabling precise pharmacokinetic profiling following a single 25 mg oral dose of nortriptyline [1].

LC-MS/MS LLOQ
Method context
0.5 ng/mL (2.5× higher than nortriptyline)
Supports bioanalytical method sensitivity review
Human plasma research matrix
LC-MS/MS Bioanalysis Method Validation

10-Hydroxynortriptyline Application Scenarios


Therapeutic Drug Monitoring

Use as a certified reference standard in LC-MS/MS or HPLC assays to quantify 10-hydroxynortriptyline in patient plasma for TDM, particularly in geriatric or CYP2D6 poor metabolizer populations where metabolite accumulation may contribute to cardiotoxicity .

Pharmacokinetic and Bioequivalence Studies

Employ as an analytical standard in clinical trials to determine the pharmacokinetic profile of 10-hydroxynortriptyline following nortriptyline or amitriptyline administration, enabling accurate calculation of AUC, Cmax, and half-life, especially in genotype-stratified cohorts .

Toxicological Screening and Overdose Assessment

Utilize as a reference material for quantifying Z-10-hydroxynortriptyline in plasma to assess cardiotoxicity risk, using the established 40 µg/L threshold as a clinical decision support tool .

Impurity Profiling and ANDA Submissions

Use as a pharmacopeial or non-pharmacopeial impurity standard for the quality control and stability testing of nortriptyline and amitriptyline drug products, supporting ANDA and DMF submissions with validated analytical data .

Application
Selection Property
Validation Focus
Metabolite quantification research
Isomer-specific certified reference standard
LC-MS/MS method accuracy and LLOQ verification
Pharmacogenomic studies
Stereoisomer resolution for E/Z-10-OH-NT
Genotype-dependent metabolite accumulation profiles
Cardiotoxicity endpoint research
Z-isomer-specific concentration monitoring
Reported 40 µg/L threshold in research matrices
Impurity profiling studies
Pharmacopeial impurity standard
Method validation and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-Hydroxynortriptyline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.